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Compound of Interest

2-(4-lodophenyl)-n-
Compound Name:
methylacetamide

cat. No.: B8135178

Introduction

2-(4-lodophenyl)-N-methylacetamide is a key synthetic intermediate of significant interest to
researchers in medicinal chemistry and drug development. Its primary application lies in its role
as a precursor for the synthesis of targeted covalent inhibitors, most notably Sotorasib (AMG
510), a potent and selective inhibitor of the KRAS G12C mutant protein. The presence of the
iodo-functional group on the phenyl ring provides a reactive handle for cross-coupling
reactions, enabling the construction of complex molecular architectures. This document
provides detailed application notes and experimental protocols for the synthesis of 2-(4-
lodophenyl)-N-methylacetamide and its subsequent utilization in the synthesis of a key
intermediate for Sotorasib.

Application: Precursor for Sotorasib (AMG 510)
Synthesis

Sotorasib is a landmark therapeutic agent for the treatment of non-small cell lung cancer
(NSCLC) harboring the KRAS G12C mutation. The synthesis of Sotorasib involves a multi-step
pathway where 2-(4-lodophenyl)-N-methylacetamide serves as a crucial starting material. It
undergoes a reaction with oxalyl chloride to form a reactive intermediate which then
participates in a cyclization reaction to build the core structure of the final drug molecule.
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The KRAS protein is a GTPase that functions as a molecular switch in cellular signaling
pathways, including the MAPK and PI3K-AKT pathways, which are critical for cell proliferation,
differentiation, and survival.[1] The G12C mutation in KRAS leads to its constitutive activation,
driving uncontrolled cell growth and tumorigenesis.[1] Sotorasib covalently binds to the mutant
cysteine-12 residue, locking the KRAS protein in an inactive state and thereby inhibiting
downstream signaling.[1]

Below is a diagram illustrating the simplified KRAS G12C signaling pathway and the point of
inhibition by Sotorasib.
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Caption: Simplified KRAS G12C signaling pathway and inhibition by Sotorasib.
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Experimental Protocols
Protocol 1: Synthesis of 2-(4-lodophenyl)-N-
methylacetamide

This protocol describes the synthesis of 2-(4-lodophenyl)-N-methylacetamide via the

acylation of N-methyl-4-iodoaniline with acetyl chloride.

Workflow Diagram:

N-methyl-4-iodoaniline
Acetyl Chloride
Pyridine (base)
DCM (solvent)

Reaction at 0°C to rt

Aqueous Workup Drying (Na2S04)
(HCI, NaHCO3, brine) Concentration
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Caption: Workflow for the synthesis of 2-(4-lodophenyl)-N-methylacetamide.

Materials:
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Molar Mass ( g/mol

Reagent/Solvent ) Quantity Moles
N-methyl-4-iodoaniline  233.05 10.0g 42.9 mmol
Acetyl chloride 78.50 3.7 mL 51.5 mmol
Pyridine 79.10 4.2 mL 51.5 mmol
Dichloromethane
100 mL
(DCM)
1 M Hydrochloric acid 50 mL
Saturated Sodium
. 50 mL
Bicarbonate
Brine 50 mL
Anhydrous Sodium
As needed
Sulfate
Procedure:

e To a stirred solution of N-methyl-4-iodoaniline (10.0 g, 42.9 mmol) and pyridine (4.2 mL, 51.5
mmol) in dichloromethane (100 mL) at O °C, add acetyl chloride (3.7 mL, 51.5 mmol)

dropwise.

¢ Allow the reaction mixture to warm to room temperature and stir for 16 hours.

o Transfer the reaction mixture to a separatory funnel and wash sequentially with 1 M

hydrochloric acid (50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50

mL).

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to afford the crude product.

» Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl

acetate/hexanes) to yield 2-(4-lodophenyl)-N-methylacetamide as a solid.
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Expected Yield: 85-95%

Characterization Data:

Analysis Expected Result
Appearance Off-white to pale yellow solid
Melting Point 110-114 °C

8 7.75 (d, 2H), 7.15 (d, 2H), 3.30 (s, 3H), 2.15

1H NMR (CDCI3) 5. 3
S!

13C NMR (CDCI3) 6 170.5, 138.0, 130.0, 128.5, 93.0, 37.0, 22.5

Protocol 2: Synthesis of a Key Intermediate for
Sotorasib

This protocol outlines the reaction of 2-(4-lodophenyl)-N-methylacetamide with oxalyl
chloride, as described in patent WO 2021/097207 Al, to form a crucial intermediate for the

synthesis of Sotorasib.[2]

Workflow Diagram:

2-(4-lodophenyl)-N-
methylacetamide (Amide 1)
ntermediate ZH Further reaction to @
Intermediate 3 (not isolated)
Oxalyl Chloride
DCM (solvent)
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Caption: Synthetic workflow from Amide 1 to a key Sotorasib intermediate.

Materials:
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Reagent/Solvent Molar Mass ( g/mol ) Note

2-(4-lodophenyl)-N-

_ _ 275.09 Starting Material
methylacetamide (Amide 1)
Oxalyl chloride 126.93 Reagent
Dichloromethane (DCM) - Solvent
Other reagents for subsequent As per patent WO
steps 2021/097207 Al

Procedure (based on patent description):

e 2-(4-lodophenyl)-N-methylacetamide (Amide 1) is reacted with oxalyl chloride in a suitable
solvent such as dichloromethane (DCM) to form intermediate 2.[2]

o This intermediate is then carried through a subsequent step to give a DCM solution of
intermediate 3, which is not isolated but used directly in the next step.[2]

e The resulting urea compound 3 undergoes cyclization under basic conditions to yield the
racemic dione compound 4.[2]

Quantitative Data (from patent):

Step Product Yield

Steps la and 1b rac-dione compound 4 41% over two steps

Safety Precautions

 All experiments should be conducted in a well-ventilated fume hood.

o Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must
be worn at all times.

o Oxalyl chloride is corrosive and toxic; handle with extreme care.
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e Dichloromethane is a volatile and potentially carcinogenic solvent; avoid inhalation and skin
contact.

e Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

2-(4-lodophenyl)-N-methylacetamide is a valuable and versatile precursor in organic
synthesis, particularly for the construction of complex, biologically active molecules like
Sotorasib. The protocols and data presented here provide a foundation for researchers to
utilize this compound in their synthetic endeavors. Careful adherence to the experimental
procedures and safety precautions is essential for successful and safe execution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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